molecular formula C15H15NO2 B14745456 1,4-Naphthalenedione, 2-(1-piperidinyl)- CAS No. 4923-63-1

1,4-Naphthalenedione, 2-(1-piperidinyl)-

Cat. No.: B14745456
CAS No.: 4923-63-1
M. Wt: 241.28 g/mol
InChI Key: CDROSDYQRHFFFU-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-(1-piperidinyl)- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a piperidine ring attached to the naphthoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-(1-piperidinyl)- typically involves the reaction of 1,4-naphthoquinone with piperidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic addition of the piperidine to the quinone, followed by oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant biological and chemical properties .

Scientific Research Applications

1,4-Naphthalenedione, 2-(1-piperidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(1-piperidinyl)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. It also interacts with various enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its biological activities.

    2-(1-Morpholinyl)-1,4-Naphthalenedione: A similar compound with a morpholine ring instead of piperidine.

    2-(1-Pyrrolidinyl)-1,4-Naphthalenedione: Another derivative with a pyrrolidine ring.

Uniqueness

1,4-Naphthalenedione, 2-(1-piperidinyl)- is unique due to the presence of the piperidine ring, which enhances its pharmacological properties compared to other similar compounds. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

2-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROSDYQRHFFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284103
Record name 1,4-Naphthalenedione, 2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-63-1
Record name 1, 2-piperidino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthalenedione, 2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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